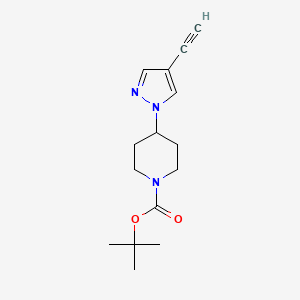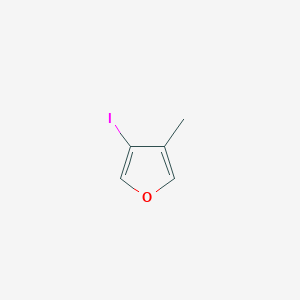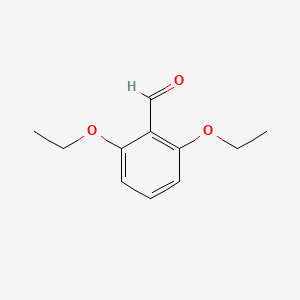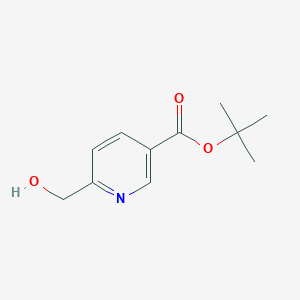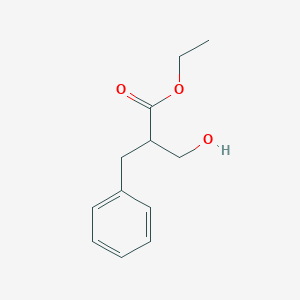
Ethyl 2-benzyl-3-hydroxypropanoate
Vue d'ensemble
Description
Ethyl 2-benzyl-3-hydroxypropanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . It is a benzene derivative and an ester, characterized by the presence of a benzyl group attached to a hydroxypropanoate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-benzyl-3-hydroxypropanoate can be synthesized through various organic synthesis methods. One common method involves the O-benzylation of ethyl lactate. The process typically includes the following steps :
O-Benzylation: Ethyl lactate is reacted with O-benzyl-2,2,2-trichloroacetimidate in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere.
Purification: The reaction mixture is then diluted with water and hexane, followed by extraction and washing with sodium bicarbonate and sodium chloride solutions. The final product is obtained through fractional distillation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzyl-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ethyl 2-benzyl-3-oxopropanoate.
Reduction: Formation of ethyl 2-benzyl-3-hydroxypropanol.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-hydroxypropanoate has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways . The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzyl-3-hydroxypropanoate can be compared with other similar compounds, such as ethyl 3-hydroxypropanoate and ethyl benzoate :
Ethyl 3-hydroxypropanoate: Similar in structure but lacks the benzyl group, resulting in different chemical and biological properties.
Ethyl benzoate: Contains a benzene ring but lacks the hydroxypropanoate moiety, leading to different reactivity and applications.
This compound is unique due to the presence of both the benzyl and hydroxypropanoate groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-benzyl-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFDJXMVDATQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
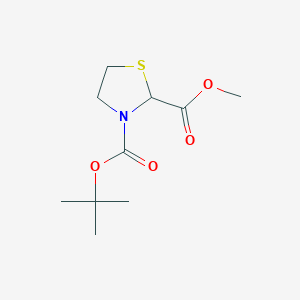
![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)
![3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210647.png)
![3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid](/img/structure/B3210662.png)
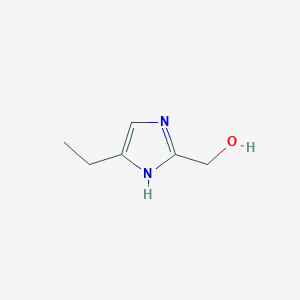
![5-Tert-butyl 3-ethyl 2-methyl-6,7-dihydro-1h-pyrrolo[3,2-c]pyridine-3,5(4h)-dicarboxylate](/img/structure/B3210675.png)




